

An In-depth Technical Guide to N-(2-Methoxyethyl)ethylamine and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Methoxyethyl)ethylamine**

Cat. No.: **B1581336**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyethyl)ethylamine is a versatile secondary amine that serves as a valuable building block in various fields of chemical synthesis, from materials science to medicinal chemistry. Its unique combination of a nucleophilic secondary amine and an ether linkage imparts specific physicochemical properties to molecules, influencing factors like solubility, polarity, and metal chelation capabilities. This guide provides a comprehensive overview of **N-(2-Methoxyethyl)ethylamine**, focusing on its nomenclature, chemical properties, synthesis, and applications, with a particular emphasis on its relevance in drug discovery and development.

A Comprehensive Guide to Nomenclature: Synonyms and Identifiers

Accurate identification of chemical compounds is paramount in research and development. **N-(2-Methoxyethyl)ethylamine** is known by several names, which can vary between suppliers and in scientific literature. Understanding these synonyms is crucial for effective literature searches and procurement.

The most common synonyms for **N-(2-Methoxyethyl)ethylamine** include:

- N-Ethyl-2-methoxyethylamine[1][2]

- Ethyl(2-methoxyethyl)amine
- 2-Methoxy-N-ethylethanamine
- (2-Methoxyethyl)ethylamine
- Ethanamine, N-ethyl-2-methoxy-[3]
- Methoxyethylethylamine

The Chemical Abstracts Service (CAS) registry number, which is a unique identifier for this compound, is 34322-82-2.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **N-(2-Methoxyethyl)ethylamine** is essential for its effective use in synthesis and for the characterization of its derivatives.

Property	Value	Source(s)
Molecular Formula	C5H13NO	
Molecular Weight	103.17 g/mol	
Appearance	Colorless to almost colorless liquid	[2]
Boiling Point	116 °C	[4]
Density	0.83 g/cm ³	[5]
Refractive Index	1.4040 - 1.4070	[5]
pKa of Conjugate Acid	~9.5 - 10.5 (estimated)	[1]
LogP	-0.1 to 0.5 (predicted)	[1]

Spectroscopic Data for Characterization

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the ethyl and methoxyethyl groups. While specific shifts can vary slightly based on the solvent, a representative spectrum would show:

- A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
- A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
- A triplet corresponding to the methylene protons adjacent to the nitrogen (-N-CH₂-).
- A triplet corresponding to the methylene protons adjacent to the oxygen (-O-CH₂-).
- A singlet for the methoxy protons (-O-CH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands for **N-(2-Methoxyethyl)ethylamine** include:

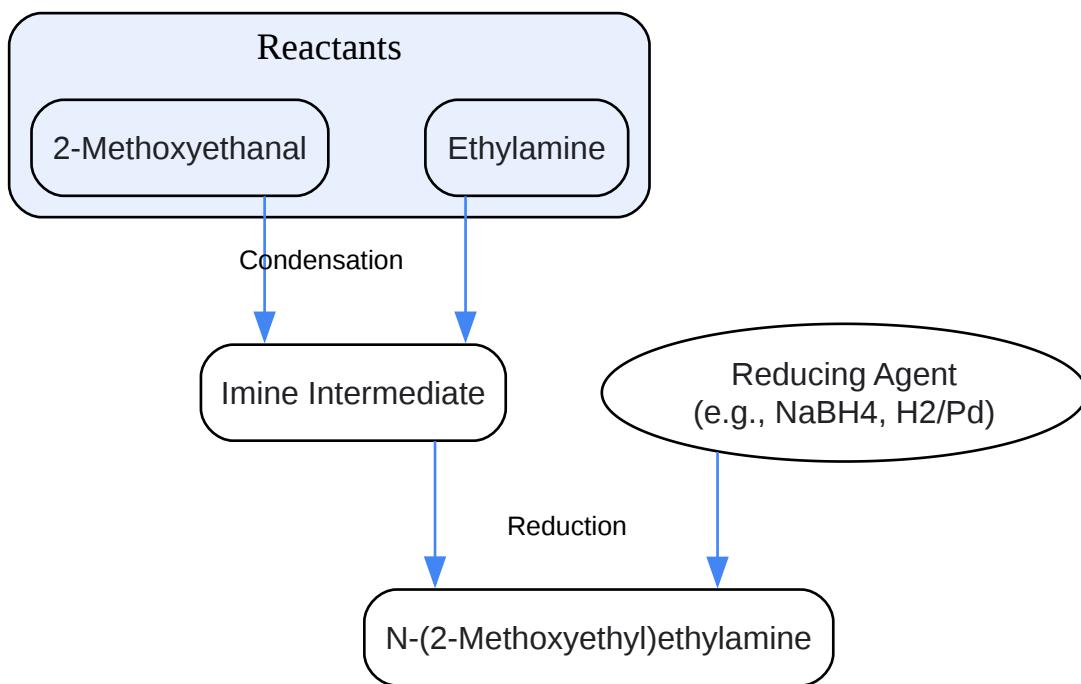
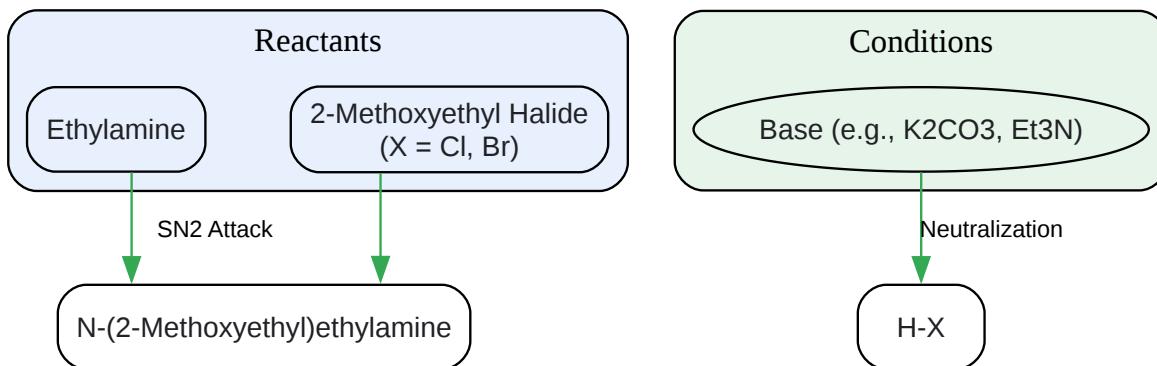
- N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.
- C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region for the alkyl groups.
- C-O stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.
- C-N stretch: A medium absorption in the 1020-1220 cm⁻¹ range.^[6]

Synthesis of N-(2-Methoxyethyl)ethylamine

The synthesis of **N-(2-Methoxyethyl)ethylamine** is primarily achieved through two well-established methodologies in organic chemistry: nucleophilic substitution and reductive amination.^[1] The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

Nucleophilic Substitution

This is a direct and common method for forming the C-N bond.^[1] The reaction involves the alkylation of ethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).



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